molecular formula C13H17N5O B6982032 1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole

1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole

Cat. No.: B6982032
M. Wt: 259.31 g/mol
InChI Key: FHIIUZQFIMTKPY-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a pyrrolidine ring, and a phenoxyethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole typically involves multiple steps, starting with the preparation of the phenoxyethyl group and the pyrrolidine ring. The tetrazole ring is then introduced through a cyclization reaction. Common synthetic routes include:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors involved in various biological processes. The phenoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tetrazole ring, pyrrolidine ring, and phenoxyethyl group, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-phenoxyethyl)-5-pyrrolidin-1-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-2-6-12(7-3-1)19-11-10-18-13(14-15-16-18)17-8-4-5-9-17/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIIUZQFIMTKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=NN2CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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